molecular formula C18H24N2O3 B5031287 4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol

4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol

Cat. No. B5031287
M. Wt: 316.4 g/mol
InChI Key: XOVFWFFTXXVIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol, commonly known as DMQX, is a synthetic compound used in scientific research to study the mechanisms of action of neurotransmitters in the brain. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. In

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the amplitude and frequency of excitatory postsynaptic currents, leading to a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the induction of apoptosis in cancer cells. DMQX has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments, including its high potency and selectivity for the AMPA subtype of glutamate receptors, its ability to modulate synaptic plasticity, and its potential therapeutic applications. However, DMQX also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of DMQX, including the development of more potent and selective AMPA receptor antagonists, the exploration of the therapeutic potential of DMQX in the treatment of neurodegenerative diseases, addiction, and depression, and the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory. Additionally, the development of new methods for the delivery of DMQX to the brain, such as nanotechnology-based approaches, may open up new avenues for research and therapeutic applications.

Synthesis Methods

DMQX can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxy-5-methylbenzene with ethyl 2-bromoacetate and subsequent reduction with lithium aluminum hydride. The resulting intermediate is then reacted with cyclohexanone and quinoline to yield DMQX.

Scientific Research Applications

DMQX is primarily used in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, neurodegeneration, and addiction. DMQX has been shown to selectively block the activity of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission and plasticity.

properties

IUPAC Name

4-[(5,8-dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-11-10-16(19-12-4-6-13(21)7-5-12)20-18-15(23-3)9-8-14(22-2)17(11)18/h8-10,12-13,21H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVFWFFTXXVIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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